molecular formula C17H15NO4S B14467020 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid CAS No. 69287-60-1

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid

Cat. No.: B14467020
CAS No.: 69287-60-1
M. Wt: 329.4 g/mol
InChI Key: DFBWWSFAKXYLQF-UHFFFAOYSA-N
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Description

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group at the 2-position and a 4-methoxyanilino group at the 6-position. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methoxyanilino group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of naphthalene-2-sulfonic acid involves the use of concentrated sulfuric acid and controlled reaction conditions to ensure high yield and purity. The process includes the concentration of the reaction mixture under reduced pressure and subsequent heating to achieve the desired product concentration .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methoxyanilino group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where selective interactions with molecular targets are required .

Properties

CAS No.

69287-60-1

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

6-(4-methoxyanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO4S/c1-22-16-7-5-14(6-8-16)18-15-4-2-13-11-17(23(19,20)21)9-3-12(13)10-15/h2-11,18H,1H3,(H,19,20,21)

InChI Key

DFBWWSFAKXYLQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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